1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acylation of 2-fluorophenylacetic acid using an appropriate acylating agent.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide.
Acetylation: The methylated intermediate undergoes acetylation to form the desired acetylated product.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring can also play a role in the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the piperidine ring.
Methylaminoacetyl derivatives: Similar in structure but may have different substituents on the piperidine ring.
Uniqueness
1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is unique due to the combination of the fluorophenyl group and the piperidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-[[2-(2-fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-19(15(21)9-12-5-2-3-7-14(12)18)11-16(22)20-8-4-6-13(10-20)17(23)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQXUEDBFLNKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.